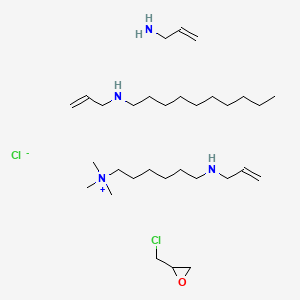
CholestaGel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CholestaGel, known scientifically as colesevelam hydrochloride, is a bile acid sequestrant used primarily to lower cholesterol levels in patients with hypercholesterolemia. It is a non-absorbed, lipid-lowering polymer that binds bile acids in the intestine, preventing their reabsorption. This action helps reduce the levels of low-density lipoprotein cholesterol (LDL-C) in the blood, which is often referred to as “bad” cholesterol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: CholestaGel is synthesized by cross-linking polyallylamine with epichlorohydrin, followed by alkylation with (6-bromohexyl)trimethylammonium bromide and 1-bromodecane . The resulting polymer is then converted to its hydrochloride form by washing with hydrochloric acid .
Industrial Production Methods: The industrial production of this compound involves large-scale polymerization and cross-linking reactions under controlled conditions. The process ensures the formation of a stable, high-capacity bile acid-binding polymer that can be formulated into tablets for oral administration .
Analyse Des Réactions Chimiques
Types of Reactions: CholestaGel primarily undergoes binding reactions with bile acids in the intestine. It does not undergo significant oxidation, reduction, or substitution reactions due to its non-absorbed nature .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include polyallylamine, epichlorohydrin, (6-bromohexyl)trimethylammonium bromide, and 1-bromodecane . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking .
Major Products Formed: The major product formed from these reactions is colesevelam hydrochloride, a high-capacity bile acid-binding polymer .
Applications De Recherche Scientifique
CholestaGel has a wide range of scientific research applications, including:
Mécanisme D'action
CholestaGel exerts its effects by binding bile acids in the intestine, preventing their reabsorption into the bloodstream . This action forces the liver to produce more bile acids from cholesterol, thereby reducing the levels of LDL-C in the blood . The molecular targets involved in this process include bile acids and the hepatic enzyme cholesterol 7-α-hydroxylase, which is upregulated to increase the conversion of cholesterol to bile acids .
Comparaison Avec Des Composés Similaires
Colestyramine: Another bile acid sequestrant used to lower cholesterol levels.
Colestipol: Similar to colestyramine, it is used to lower cholesterol but has a different polymer structure.
Uniqueness of CholestaGel: this compound is unique due to its high binding capacity for bile acids and its improved tolerability compared to other bile acid sequestrants . It is also effective in combination therapies with statins and ezetimibe, providing an additive reduction in LDL-C levels .
Propriétés
Numéro CAS |
182815-43-6 |
|---|---|
Formule moléculaire |
C31H66Cl2N4O |
Poids moléculaire |
581.796 |
Nom IUPAC |
2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1 |
Clé InChI |
NXOLVMFMAFCDSR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















